利伐沙班伪二聚体

描述

Rivaroxaban is a highly potent, oral, direct Factor Xa inhibitor, which is utilized for the prevention and treatment of thromboembolic disorders. Its mechanism involves targeting free and clot-bound Factor Xa as well as Factor Xa in the prothrombinase complex, which plays a crucial role in the coagulation cascade. This inhibition prevents thrombin generation and clot formation (Mueck et al., 2013).

Synthesis Analysis

Rivaroxaban synthesis involves a multi-step chemical reaction process. One of the key synthesis routes includes the epoxy-opening reaction, followed by a cyclization reaction, deprotection, and finally, amidation to yield the final product. This process has been shown to achieve a total yield of 76.8%, with the structure of rivaroxaban confirmed using NMR and MS spectra (Chen, 2015).

Molecular Structure Analysis

Rivaroxaban's molecular structure exhibits specific characteristics that confer its high specificity and selectivity for Factor Xa. Its structure allows for rapid and reversible inhibition of Factor Xa, which is crucial for its anticoagulant effects. This molecular design significantly contributes to its effectiveness in preventing thrombin generation and clot formation, with a greater than 10,000-fold selectivity for human Factor Xa over other serine proteases (Perzborn et al., 2010).

Chemical Reactions and Properties

Rivaroxaban undergoes specific chemical reactions and has distinct properties that influence its pharmacokinetics and pharmacodynamics. Its metabolism involves oxidative degradation of the morpholinone moiety, hydrolysis of the amide bonds, and is predominantly excreted unchanged in the urine and feces. These pathways highlight the compound's chemical stability and the role of metabolic processes in its elimination (Weinz et al., 2009).

Physical Properties Analysis

Rivaroxaban exhibits specific physical properties that are critical for its pharmacological activity. For instance, its solubility and permeability characteristics are pivotal for its oral bioavailability. The compound's physical form, including its polymorphic forms, can significantly impact its dissolution rate, bioavailability, and, consequently, its clinical efficacy (Kale et al., 2019).

Chemical Properties Analysis

The chemical properties of rivaroxaban, including its reactivity and stability under various conditions, are essential for its storage, handling, and formulation into dosage forms. Stress testing under acid and alkaline conditions, as well as exposure to UVC radiation, has identified main degradation products, elucidating its chemical stability profile which is crucial for ensuring drug safety and efficacy during long-term storage and use (Wingert et al., 2016).

科学研究应用

1. Cardiovascular Disease Treatment

- Application Summary : Rivaroxaban is used in combination therapy for patients with cardiovascular disease. Specifically, low-dose Rivaroxaban (2.5 mg twice daily) is used in patients with coronary artery disease (CAD) and/or peripheral artery disease (PAD) who are also taking antiplatelets .

- Methods of Application : A systematic review and meta-analysis of randomized controlled trials (RCTs) was performed to assess the effectiveness and safety of this treatment .

2. Treatment of Cancer-Associated Venous Thromboembolism

- Application Summary : Rivaroxaban is compared with low molecular weight heparin (LMWH) in the treatment of cancer-associated venous thromboembolism (CAT) .

- Methods of Application : A cohort study using Swedish national registers from 2013–2019 was developed. Patients with CAT (venous thromboembolism within 6 months of cancer diagnosis) were included .

- Results : Rivaroxaban performed similarly to LMWH for patients with CAT for recurrent VTE and major bleeding. An all-cause mortality benefit was observed for Rivaroxaban which potentially may be attributed to residual confounding .

3. Prevention of Venous Thromboembolism

- Application Summary : Rivaroxaban is used in the prevention of venous thromboembolism in adult patients after total hip replacement or total knee replacement surgery .

- Methods of Application : Rivaroxaban is administered orally to patients after surgery .

- Results : The specific outcomes of this application were not detailed in the source .

4. Laboratory Assessment of Rivaroxaban

- Application Summary : Rivaroxaban is a direct Factor Xa inhibitor and its laboratory assessment is crucial for understanding its anticoagulant effect. The research into new anticoagulants has focused on targeting single enzymes in the coagulation cascade, particularly Factor Xa and thrombin .

- Results : The anti-Factor Xa method measures the drug concentration and not the intensity of the drug’s anticoagulant activity. A higher than expected Rivaroxaban plasma level does not necessarily indicate an increased risk of bleeding complications .

5. Prevention of Cardiovascular Death, Myocardial Infarction and Stent Thrombosis

- Application Summary : Rivaroxaban is used in the prevention of cardiovascular death, myocardial infarction and stent thrombosis .

- Methods of Application : The specific methods of application were not detailed in the source .

- Results : The specific outcomes of this application were not detailed in the source .

6. Anticoagulant in Orthopedic Surgeries

- Application Summary : Rivaroxaban is used as an anticoagulant in the prevention of venous thromboembolism in adult patients after total hip replacement or total knee replacement surgery .

- Methods of Application : Rivaroxaban is administered orally to patients after surgery .

- Results : The specific outcomes of this application were not detailed in the source .

4. Laboratory Assessment of Rivaroxaban

- Application Summary : Rivaroxaban is a direct Factor Xa inhibitor and its laboratory assessment is crucial for understanding its anticoagulant effect. The research into new anticoagulants has focused on targeting single enzymes in the coagulation cascade, particularly Factor Xa and thrombin .

- Results : The anti-Factor Xa method measures the drug concentration and not the intensity of the drug’s anticoagulant activity. A higher than expected Rivaroxaban plasma level does not necessarily indicate an increased risk of bleeding complications .

5. Prevention of Cardiovascular Death, Myocardial Infarction and Stent Thrombosis

- Application Summary : Rivaroxaban is used in the prevention of cardiovascular death, myocardial infarction and stent thrombosis .

- Methods of Application : The specific methods of application were not detailed in the source .

- Results : The specific outcomes of this application were not detailed in the source .

6. Anticoagulant in Orthopedic Surgeries

- Application Summary : Rivaroxaban is used as an anticoagulant in the prevention of venous thromboembolism in adult patients after total hip replacement or total knee replacement surgery .

- Methods of Application : Rivaroxaban is administered orally to patients after surgery .

- Results : The specific outcomes of this application were not detailed in the source .

未来方向

属性

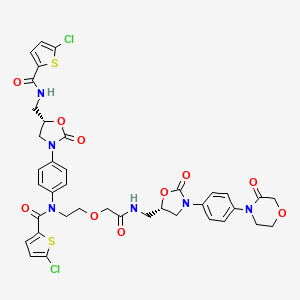

IUPAC Name |

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)/t27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLLZCQTBKRWBP-NSOVKSMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5C[C@@H](OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H36Cl2N6O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rivaroxaban Pseudodimer | |

CAS RN |

1632463-24-1 | |

| Record name | Rivaroxaban pseudodimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632463241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIVAROXABAN PSEUDODIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRX9RYC4YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Phenylmethyl Ester](/img/no-structure.png)